2-(2,6-Dichloro-3-fluorophenyl)ethanol
Overview
Description
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is an organic compound and a pharmaceutical intermediate . It is primarily used as an intermediate in the synthesis of anti-tumor drugs .
Synthesis Analysis
The synthesis of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” has been achieved through a four-step biotransformation-mediated process . This process results in an enantiomerically pure form of the compound . The synthesis involves bio-orthogonal chemistry from cell lysate .Molecular Structure Analysis
The molecular formula of “2-(2,6-Dichloro-3-fluorophenyl)ethanol” is C8H7Cl2FO . The molecular weight is 209.04 .Chemical Reactions Analysis
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” demonstrates moderate stability under normal conditions . It can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation .Physical And Chemical Properties Analysis
“2-(2,6-Dichloro-3-fluorophenyl)ethanol” is a clear and colorless compound . It is sparingly soluble in water but dissolves readily in organic solvents .Scientific Research Applications
1. Biotransformation and Synthesis in Drug Development
2-(2,6-Dichloro-3-fluorophenyl)ethanol has been identified as a key intermediate in the synthesis of potent inhibitors like PF-2341066, a c-Met/ALK inhibitor in clinical development. An efficient biotransformation-mediated synthesis of this compound in enantiomerically pure form has been established, demonstrating its significance in drug development (Martínez et al., 2010). Moreover, this compound is also pivotal in the synthesis of Crizotinib, an anti-cancer agent. Studies have shown the utilization of mutant alcohol dehydrogenase from Lactobacillus kefir for its efficient synthesis, highlighting its role in green production and industrial applications (Zong et al., 2019).
2. X-Ray Crystallography and Structural Analysis
The structural analysis of compounds related to 2-(2,6-Dichloro-3-fluorophenyl)ethanol has been conducted using X-ray crystallography. This includes studies on 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, providing insights into its crystal structure and intermolecular interactions. Such analyses are crucial for understanding the molecular composition and potential applications of these compounds (Percino et al., 2008).
3. Enantioselective Synthesis and Chiral Recognition
The enantioselective synthesis of derivatives of 2-(2,6-Dichloro-3-fluorophenyl)ethanol is another area of interest. This process is integral in the production of chiral intermediates for various pharmaceutical applications, such as HIV inhibitors and treatments for Alzheimer's disease. Studies have explored different biocatalytic approaches for achieving high selectivity and conversion rates in these syntheses, underscoring the compound's versatility in pharmaceutical chemistry (ChemChemTech, 2022).
4. Conformational Studies and Spectroscopy
Conformational studies of compounds structurally related to 2-(2,6-Dichloro-3-fluorophenyl)ethanol have been performed using techniques like laser-induced fluorescence spectroscopy. These studies provide valuable data on the molecular conformations and their electronic spectra, which are essential for understanding the physical and chemical properties of these compounds (Panja et al., 2005).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
Relevant Papers The search results include several papers related to “2-(2,6-Dichloro-3-fluorophenyl)ethanol”. These papers discuss topics such as the synthesis of the compound , its use in the synthesis of anti-tumor drugs , and its physical and chemical properties .
properties
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCRVJHEZJOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-3-fluorophenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.